2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4
Brand Name: Vulcanchem
CAS No.: 1217360-64-9
VCID: VC0137318
InChI: InChI=1S/C16H16Cl2N2O/c1-20(2)15(21)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,10H2,1-2H3/i3D,4D,6D,9D
SMILES: CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Molecular Formula: C16H16Cl2N2O
Molecular Weight: 327.241

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4

CAS No.: 1217360-64-9

Cat. No.: VC0137318

Molecular Formula: C16H16Cl2N2O

Molecular Weight: 327.241

* For research use only. Not for human or veterinary use.

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 - 1217360-64-9

Specification

CAS No. 1217360-64-9
Molecular Formula C16H16Cl2N2O
Molecular Weight 327.241
IUPAC Name N,N-dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetamide
Standard InChI InChI=1S/C16H16Cl2N2O/c1-20(2)15(21)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,10H2,1-2H3/i3D,4D,6D,9D
Standard InChI Key YIZBTRDXJOFLIH-VCDCVMORSA-N
SMILES CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl

Introduction

Chemical Structure and Identification

Structural Features

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 contains a benzeneacetamide backbone with several key functional groups. Its structure includes a dichlorophenyl group connected via an amino linkage to another phenyl ring bearing an acetamide side chain with two methyl groups attached to the nitrogen. The compound's deuteration occurs at four specific positions in the phenyl ring attached to the acetamide group .

Identification Parameters

The compound is precisely identified through several standardized parameters, as presented in the following table:

ParameterValue
CAS Number1217360-64-9
Molecular FormulaC16H12Cl2D4N2O
Molecular Weight327.24200 g/mol
Exact Mass326.08900
SynonymN,N-dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetamide
Catalogue ReferencePA STI 030580

Physical and Chemical Properties

Physicochemical Parameters

The physicochemical profile of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 provides insight into its behavior in various environments and its potential applications. Key parameters include:

PropertyValue
Physical StateSolid
Polar Surface Area (PSA)32.34000
LogP4.44070
SolubilitySoluble in ether and ethyl acetate
Typical Purity≥97%

The compound's relatively high LogP value of 4.44070 indicates significant lipophilicity, suggesting good membrane permeability and potential bioavailability in biological systems .

Spectroscopic Properties

While specific spectroscopic data for this compound is limited in the available search results, as a deuterated analog, it would exhibit characteristic mass spectral patterns different from its non-deuterated counterpart. The presence of four deuterium atoms results in an m/z shift of +4 in mass spectrometry, making it distinguishable from the non-deuterated version. This property is particularly valuable for its use as an internal standard in quantitative analyses .

Relationship to Diclofenac

Structural Comparison

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 is structurally related to diclofenac (2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetic acid), a widely used non-steroidal anti-inflammatory drug (NSAID). The primary differences include:

  • The presence of a dimethylamide group in place of the carboxylic acid found in diclofenac

  • The incorporation of four deuterium atoms in specific positions of the phenyl ring

  • A different functional group orientation resulting in altered physicochemical properties

Synthesis and Preparation

Synthetic Approaches

While detailed synthetic procedures are not fully described in the available search results, the literature reference from Wu, Keying and colleagues (2009) in the Journal of Labelled Compounds and Radiopharmaceuticals suggests established methods for the preparation of this deuterated compound .

Typical approaches for synthesizing deuterated analogs of pharmaceutical compounds often involve:

  • Starting with appropriate precursors containing the core structure

  • Incorporation of deuterium through exchange reactions under specific conditions

  • Functional group modifications to yield the final target molecule

  • Purification steps to achieve the required ≥97% purity standard

The synthesis likely builds upon established procedures for preparing diclofenac-related compounds, with additional steps to ensure selective deuterium incorporation at the desired positions.

Precursors and Related Compounds

Several structurally related compounds that might serve as precursors or represent alternative synthesis targets include:

  • 2-((2,6-Dichlorophenyl)amino)benzaldehyde (CAS: 22121-58-0), which features a similar core structure with an aldehyde group that could potentially be modified to produce the acetamide functionality

  • 2-[(2,6-Dichlorophenyl)amino]phenyl acetate, which contains the key amino linkage between the dichlorophenyl and phenyl rings but differs in the substituent groups

These compounds share the critical 2,6-dichlorophenyl amino moiety that characterizes this chemical family and are potential synthetic intermediates or related standards .

Applications in Research and Analysis

Analytical Reference Standards

The primary application of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 is as a reference standard in analytical chemistry, particularly in pharmaceutical quality control. As a deuterated analog, it provides several advantages:

  • Use as an internal standard in quantitative mass spectrometry methods

  • Reference material for identifying and quantifying related impurities in diclofenac production

  • Standard for method development and validation in pharmaceutical analysis

  • Tool for stability studies and degradation pathway investigations

Pharmaceutical Quality Control

While specific current research on this particular compound is not extensively detailed in the available search results, its continued cataloging by reference material providers suggests ongoing relevance in pharmaceutical research and development. The compound's deuterated nature makes it particularly valuable for:

  • Metabolic studies investigating the biotransformation of diclofenac and related compounds

  • Advanced quantitative bioanalytical methods using isotope dilution techniques

  • Structure-activity relationship studies examining the pharmacological properties of diclofenac analogs

  • Development of improved analytical methods for pharmaceutical quality control

The continued interest in deuterated analogs of pharmaceutical compounds generally suggests this compound will maintain its significance in analytical chemistry and pharmaceutical research.

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 represents an important tool in pharmaceutical research, particularly in the context of diclofenac-related analytical chemistry. Its unique deuterated structure provides valuable properties for use as a reference standard, internal standard for quantitative analysis, and for method development and validation.

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